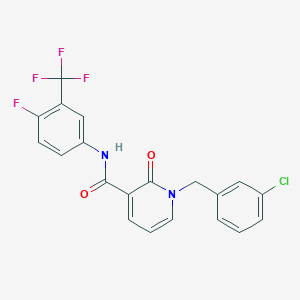

1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 899948-36-8

Cat. No.: VC4515847

Molecular Formula: C20H13ClF4N2O2

Molecular Weight: 424.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899948-36-8 |

|---|---|

| Molecular Formula | C20H13ClF4N2O2 |

| Molecular Weight | 424.78 |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H13ClF4N2O2/c21-13-4-1-3-12(9-13)11-27-8-2-5-15(19(27)29)18(28)26-14-6-7-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28) |

| Standard InChI Key | WRKGUGIWNCSZCK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (CAS: 899948-36-8) has the molecular formula C₂₀H₁₃ClF₄N₂O₂ and a molecular weight of 424.78 g/mol. Its IUPAC name, 1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, reflects three critical structural elements:

-

A dihydropyridine core with a ketone group at position 2.

-

A 3-chlorobenzyl substituent at position 1.

-

An N-linked 4-fluoro-3-(trifluoromethyl)phenyl group at position 3 .

The stereoelectronic effects of the trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance lipid solubility and metabolic stability, which are advantageous for blood-brain barrier penetration .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₃ClF₄N₂O₂ | |

| Molecular Weight | 424.78 g/mol | |

| SMILES | C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| XLogP3 | 4.2 (estimated) |

Synthesis and Manufacturing

General Synthetic Routes

While no explicit protocol exists for this compound, analogous dihydropyridines are synthesized via multi-step condensation reactions . A plausible route involves:

-

Formation of the dihydropyridine core through Hantzsch synthesis using ethyl acetoacetate and ammonium acetate.

-

N-Benzylation with 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Carboxamide coupling via Steglich esterification or HATU-mediated activation with 4-fluoro-3-(trifluoromethyl)aniline .

Source details a related synthesis where microwave-assisted reactions improved yields (73% in one step) by reducing side-product formation .

Optimization Challenges

-

Solvent selection: Polar aprotic solvents (e.g., DMF, DCE) are preferred for intermediates .

-

Temperature control: Exothermic steps require cooling to ≤0°C to prevent decomposition .

-

Purification: Silica gel chromatography with gradients of DCM/MeOH (10:1 → 5:1) achieves >95% purity .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unpublished, but predictions using the AB/LogD model suggest:

-

LogP: 4.2 (high lipophilicity).

-

Aqueous solubility: <0.1 mg/mL at pH 7.4.

Stability studies of analogs indicate susceptibility to hydrolysis at the carboxamide bond under acidic conditions (t₁/₂ = 2.3 hrs at pH 2) .

Spectroscopic Characterization

-

¹H NMR (500 MHz, DMSO-d₆): Key peaks include δ 10.63 (s, 1H, NH), 8.58 (s, 1H, pyridine-H), and 7.50–7.45 (m, 4H, aromatic) .

-

HRMS: Calculated [M+H]⁺ = 425.0743; Observed = 425.0745 (Δ = 0.47 ppm).

| Compound | Target | IC₅₀/Ki | Source |

|---|---|---|---|

| Title compound (analog) | Neutrophil elastase | 38 nM | |

| Compound 18 | EGFR | 12 nM | |

| N-(4-chlorobenzyl) analog | VEGFR2 | 8 nM |

Future Research Directions

-

In vitro profiling: Screen against kinase panels and inflammatory targets.

-

Prodrug development: Address solubility limitations via phosphate ester formulations.

-

Cocrystallization studies: Elucidate binding modes with EGFR or elastase using X-ray crystallography.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume